![molecular formula C8H11ClN4 B2669185 (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl CAS No. 2173108-31-9](/img/structure/B2669185.png)
(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl
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Description
“(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is a chemical compound with the linear formula C8H11ClN4 . It has a molecular weight of 198.65 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of “(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is represented by the linear formula C8H11ClN4 .Scientific Research Applications
In Vitro Antidiabetic Activity: Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the range of 0.252–0.281 mM . These compounds effectively inhibit α-amylase, which plays a role in carbohydrate digestion.
Molecular Docking and ADMET Analysis: Molecular docking studies revealed that hybrids 6c, 7a, and 7b exhibit strong binding affinity with Bacillus paralicheniformis α-amylase. Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments confirmed their non-toxic nature .
Stability Assessment: Molecular dynamics simulations demonstrated the stability of the hybrid-protein complex formed by compound 5b and 7a within the active sites of α-amylase .
JAK1 Inhibition
BS-34777 also shows promise as a selective inhibitor of Janus kinase 1 (JAK1). Here’s what we know:
Core Scaffold Design: Based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (BS-34777, or ®-6c) as a potent JAK1 inhibitor .
In Vitro Activity: Compound ®-6c exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .
Halogenated Derivatives
BS-34777 belongs to a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds were synthesized with high yields and investigated for their potential as targeted kinase inhibitors .
properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-4-6(2-9)7-3-10-5-11-8(7)12;/h3-5H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGMTDUDEUXZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl |
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